4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 1 and a 4-fluorobenzamide moiety at position 5. Its structure is optimized for kinase inhibition, with the fluorinated aromatic groups enhancing binding affinity and metabolic stability. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often targeting enzymes like EGFR or Lck .
Properties
IUPAC Name |
4-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-12-3-1-11(2-4-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-7-5-13(20)6-8-14/h1-10H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBDSMMZGLRJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as hydrazine, to form the pyrazole ring.
Pyrimidine Formation: The pyrazole intermediate is then reacted with a suitable nitrile or amidine compound to form the pyrazolo[3,4-d]pyrimidine core.
Final Coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with 4-fluorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Overview
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. Its structure, characterized by the presence of fluorine atoms and a pyrazolo[3,4-d]pyrimidine core, enhances its stability and bioavailability, making it a promising candidate for drug development.
Medicinal Chemistry
The compound is primarily studied for its therapeutic potential against various diseases, particularly cancer and inflammatory disorders. Its ability to interact with specific molecular targets is being explored to develop new anti-cancer agents.
- Case Study: Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-tumor activity by inhibiting key enzymes involved in cancer cell proliferation. The compound's structural modifications can lead to enhanced efficacy against specific cancer types .
Biological Research
In biological studies, this compound serves as a tool to investigate cellular pathways and molecular interactions. Its fluorinated structure allows researchers to track its behavior in biological systems effectively.
- Case Study: A study utilizing similar pyrazolo compounds demonstrated their role in modulating signaling pathways related to apoptosis in cancer cells, suggesting that 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide could be instrumental in understanding these mechanisms .
Chemical Biology
The compound is employed in chemical biology for probing protein-ligand interactions. The unique properties imparted by the fluorine atoms enhance the binding affinity to target proteins.
- Case Study: Research has shown that fluorinated compounds can improve the selectivity of binding to specific enzymes or receptors compared to their non-fluorinated counterparts. This property is crucial for designing inhibitors with minimal off-target effects .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in material science and chemical processes. Its stability and reactivity can be harnessed in developing new materials or catalysts.
Chemical Properties and Reactions
The compound can undergo various chemical reactions that are essential for its application in drug development:
- Oxidation: Can be oxidized using agents like hydrogen peroxide.
- Reduction: Reduction reactions can be performed with sodium borohydride.
- Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions allow for the synthesis of novel derivatives that may exhibit improved biological activity or altered pharmacokinetic properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analog: 4-Fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide
- Structure: Replaces the pyrazolo-pyrimidine core with a phenoxy-pyrimidine group and adds a trifluoromethyl substituent.
- Activity: Potent anti-inflammatory EGFR inhibitor (IC₅₀ = 0.28 µM), demonstrating that phenoxy-pyrimidine derivatives favor EGFR over other kinases .
- Key Difference : The absence of the pyrazolo-pyrimidine ring reduces selectivity for lymphocyte-specific kinases (e.g., Lck) compared to the target compound.
Structural Analog: N-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
- Structure : Substitutes the 4-fluorophenyl group with 3-chlorophenyl and replaces 4-fluorobenzamide with 2-(trifluoromethyl)benzamide.
- However, the 3-chlorophenyl group may reduce binding affinity for fluorophilic kinase active sites .
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter steric and electronic interactions.
Structural Analog: N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Structure : Replaces the benzamide group with a flexible benzyl-acetamide chain.
- Activity : The added flexibility may compromise rigid binding to kinase ATP pockets but could enhance solubility (logP reduced by ~1.5 units) .
- Key Difference : Reduced kinase inhibition potency due to loss of planar benzamide stacking interactions.
Structural Analog: 3-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
- Structure : Incorporates a benzothiazole group and a propanamide linker.
- However, the extended linker may increase off-target effects .
- Key Difference: The benzothiazole group shifts selectivity toward non-kinase targets (e.g., tubulin).
Research Findings and Implications
- Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances binding through fluorine-mediated hydrophobic and electrostatic interactions, a feature less pronounced in chlorinated analogs .
- Core Scaffold: Pyrazolo[3,4-d]pyrimidinones generally exhibit better kinase selectivity than phenoxy-pyrimidines, which are more prone to off-target binding .
- Benzamide vs. Flexible Chains : Rigid benzamide groups improve kinase inhibition by maintaining planar stacking, whereas flexible chains (e.g., acetamide) favor solubility but reduce potency .
Biological Activity
Overview
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound exhibits potential therapeutic effects, particularly in oncology and inflammatory diseases, owing to its unique structural features that enhance its bioactivity and stability.
Chemical Structure and Properties
The compound's IUPAC name is 4-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide. Its molecular formula is , and it possesses two fluorine atoms that contribute to its pharmacological properties. The presence of the pyrazolo[3,4-d]pyrimidine core is significant for its biological activity.
Antitumor Activity
Research indicates that pyrazolo derivatives, including 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide, exhibit notable antitumor properties. A study demonstrated that related compounds showed significant inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 49.85 | Induces apoptosis |
| Compound B | NCI-H460 (lung cancer) | 26 | Autophagy without apoptosis |
These findings suggest that the compound could be a candidate for further development as an antitumor agent .
Anti-inflammatory Activity
In addition to its antitumor effects, the compound has been evaluated for anti-inflammatory properties. Studies have shown that pyrazolo derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). For example:
| Study | Inhibition (%) | Target |
|---|---|---|
| Study 1 | 70% | TNF-α production |
| Study 2 | 65% | NO production |
This anti-inflammatory activity positions the compound as a potential therapeutic agent in treating inflammatory diseases .
The biological activity of 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can be attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression and inflammation:
- BRAF(V600E) : A mutation commonly associated with melanoma; compounds targeting this pathway have shown promising results in preclinical studies.
- EGFR : Inhibition of this receptor tyrosine kinase is crucial for controlling tumor growth.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in clinical settings:
- Case Study on Antitumor Efficacy : A clinical trial evaluated a related pyrazolo derivative in patients with advanced melanoma. Results indicated a significant reduction in tumor size and improved survival rates.
- Case Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects of a similar compound in patients with rheumatoid arthritis. Participants reported decreased joint pain and swelling after treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
